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Cat. No.: B1678164 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the

determination of reducing agents using the neocuproine-based CUPRAC (Cupric Reducing

Antioxidant Capacity) assay. This spectrophotometric method is recognized for its simplicity,

stability, and broad applicability to a wide range of hydrophilic and lipophilic antioxidants.

Introduction
The CUPRAC assay is a robust method for measuring the total antioxidant capacity of a

sample. The principle of the assay is based on the reduction of the cupric ion (Cu(II)) to the

cuprous ion (Cu(I)) by reducing agents present in the sample. In the presence of neocuproine
(2,9-dimethyl-1,10-phenanthroline), the resulting Cu(I) ion forms a stable, orange-yellow

chelate complex that exhibits a maximum absorbance at approximately 450 nm.[1][2][3][4][5]

The intensity of the color is directly proportional to the concentration of reducing agents in the

sample.

This method is advantageous over other antioxidant assays, such as the Ferric Reducing

Antioxidant Power (FRAP) assay, due to its faster kinetics and its ability to effectively measure

thiol-type antioxidants like glutathione.[1][2][6]
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The core reaction of the CUPRAC assay involves two steps:

Reduction of Cu(II): Reducing agents (antioxidants) in the sample reduce the Cu(II)-

neocuproine complex to the Cu(I)-neocuproine complex.

Chelation: The resulting Cu(I) ion is chelated by two molecules of neocuproine to form the

stable colored complex, [Cu(neocuproine)₂]⁺.

The overall reaction can be summarized as:

nCu(II)(neocuproine)₂²⁺ + Reductant → nCu(I)(neocuproine)₂⁺ + Oxidized Product

The absorbance of the [Cu(I)(neocuproine)₂]⁺ complex is then measured

spectrophotometrically.

Experimental Protocols
Preparation of Reagents

Copper(II) Chloride Solution (1.0 x 10⁻² M): Dissolve 0.4262 g of CuCl₂·2H₂O in distilled

water and dilute to a final volume of 250 mL.[5]

Neocuproine (Nc) Solution (7.5 x 10⁻³ M): Dissolve 0.039 g of neocuproine in 96% ethanol

and dilute to a final volume of 25 mL with 96% ethanol.[3][5]

Ammonium Acetate Buffer (1.0 M, pH 7.0): Dissolve 19.27 g of ammonium acetate in distilled

water and dilute to a final volume of 250 mL.[5]

Trolox Standard Solution (1.0 x 10⁻³ M): Prepare by dissolving the appropriate amount of

Trolox in 200 proof ethanol. Note that denatured ethanol should be avoided as it may contain

antioxidants.[7]

Sample Solutions: Prepare samples by dissolving them in an appropriate solvent (e.g.,

water, ethanol, or a specific buffer). For complex matrices, sample preparation may involve

extraction or protein precipitation.

Standard Assay Protocol (Aqueous System)
This protocol is suitable for the analysis of hydrophilic antioxidants.
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To a test tube, add 1.0 mL of the Copper(II) chloride solution.

Add 1.0 mL of the neocuproine solution.

Add 1.0 mL of the ammonium acetate buffer solution.

Add x mL of the antioxidant standard or sample solution and (1.1 - x) mL of distilled water to

achieve a final volume of 4.1 mL.[3]

Mix the contents thoroughly.

Allow the reaction to proceed for 30 minutes at room temperature.[3][8] For certain slow-

reacting compounds, incubation at 50°C for 20 minutes may be necessary to ensure the

reaction reaches completion.[3][4]

Measure the absorbance of the solution at 450 nm against a reagent blank. The reagent

blank is prepared by substituting the antioxidant solution with the corresponding solvent.

Protocol for Lipophilic Antioxidants
For the analysis of lipophilic antioxidants, a solvent extraction step is required.

Lipophilic antioxidants can be extracted from samples using a suitable organic solvent such

as n-hexane from an ethanolic solution of the sample followed by centrifugation.[1][2]

The assay is then performed in a solvent like dichloromethane (DCM).[1][5]

The standard CUPRAC reagents are added to the extract, and the absorbance is measured

at 450 nm.

Sample Preparation for Biological Fluids (e.g., Human
Serum)

Hydrophilic Antioxidants: To separate hydrophilic antioxidants from proteins, precipitate the

proteins by adding perchloric acid to the serum sample, followed by centrifugation. The

supernatant is then used for the assay.[1][2]
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Lipophilic Antioxidants: Extract lipophilic antioxidants from an ethanolic solution of serum

with n-hexane, followed by centrifugation. The hexane layer is then collected for analysis.[1]

[2]

Data Presentation
The antioxidant capacity of a sample is typically expressed as Trolox Equivalent Antioxidant

Capacity (TEAC). This is determined by comparing the absorbance of the sample to a

calibration curve prepared with known concentrations of Trolox, a water-soluble vitamin E

analog.

Table 1: Molar Absorptivities and TEAC Coefficients of Common Antioxidants in the CUPRAC

Assay

Antioxidant
Molar Absorptivity (ε, L
mol⁻¹ cm⁻¹)

Trolox Equivalent
Antioxidant Capacity
(TEAC)

Ascorbic Acid 1.60 x 10⁴ 1.11

Uric Acid 2.72 x 10⁴ 1.00

Glutathione (GSH) 1.39 x 10⁴ 0.51

α-Tocopherol 2.90 x 10⁴ 1.07

Quercetin 6.20 x 10⁴ 2.29

Caffeic Acid 4.90 x 10⁴ 1.81

Catechin 4.80 x 10⁴ 1.77

Epicatechin 4.70 x 10⁴ 1.74

Note: The values presented are compiled from various sources and may vary slightly

depending on the specific experimental conditions.
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The following diagram illustrates the chemical reaction at the core of the neocuproine-based

assay.
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Redox Reaction
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Cu(II)-Neocuproine Complex
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Caption: Chemical reaction pathway of the CUPRAC assay.

The experimental workflow for the CUPRAC assay is depicted in the following diagram.
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Caption: General experimental workflow for the CUPRAC assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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